molecular formula C10H10F2O2S B6286474 2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde CAS No. 2643367-69-3

2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde

Cat. No.: B6286474
CAS No.: 2643367-69-3
M. Wt: 232.25 g/mol
InChI Key: OJRFOBDXINYDLG-UHFFFAOYSA-N
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Description

2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C10H10F2O2S It is characterized by the presence of ethoxy, difluoro, and methylthio groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the introduction of ethoxy and methylthio groups onto a difluorobenzaldehyde precursor. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethoxy, difluoro, and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or thiolates can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Ethoxy-3,4-difluoro-5-(methylthio)benzoic acid.

    Reduction: Formation of 2-Ethoxy-3,4-difluoro-5-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of functional groups such as ethoxy, difluoro, and methylthio allows it to participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3,4-difluorobenzaldehyde
  • 2-Methoxy-3,4-difluoro-5-(methylthio)benzaldehyde
  • 2-Ethoxy-3,4-dichloro-5-(methylthio)benzaldehyde

Uniqueness

2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde is unique due to the specific combination of ethoxy, difluoro, and methylthio groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-ethoxy-3,4-difluoro-5-methylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2S/c1-3-14-10-6(5-13)4-7(15-2)8(11)9(10)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRFOBDXINYDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C=O)SC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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